molecular formula C8H13N5O2 B13106800 2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol

2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol

Cat. No.: B13106800
M. Wt: 211.22 g/mol
InChI Key: PGYXUQUESDKSNX-UHFFFAOYSA-N
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Description

2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone. This intermediate is then reacted with ethyl orthoformate and ammonium acetate to form the pyrazolo[5,1-c][1,2,4]triazole core. Finally, the amino and ethoxy groups are introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(7-amino-6-ethoxy-5H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol

InChI

InChI=1S/C8H13N5O2/c1-2-15-8-6(9)7-11-10-5(3-4-14)13(7)12-8/h12,14H,2-4,9H2,1H3

InChI Key

PGYXUQUESDKSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=NN=C(N2N1)CCO)N

Origin of Product

United States

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